3-oxa-9-azaspiro[5.6]dodecane
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Overview
Description
3-oxa-9-azaspiro[5.6]dodecane is a synthetic compound that has garnered significant interest in the scientific community due to its unique spirocyclic structure. This compound is characterized by a spirocyclic framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-9-azaspiro[5.6]dodecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-oxa-9-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-oxa-9-azaspiro[5.6]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-oxa-9-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 1-oxa-9-azaspiro[5.5]undecane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
3-oxa-9-azaspiro[5.6]dodecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
1368355-81-0 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-oxa-10-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-10(3-7-11-6-1)4-8-12-9-5-10/h11H,1-9H2 |
InChI Key |
JXHZOOODQLZYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CCOCC2 |
Purity |
95 |
Origin of Product |
United States |
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